N-(3-Chlorophenyl)-N'-(2-naphthyl)urea N-(3-Chlorophenyl)-N'-(2-naphthyl)urea
Brand Name: Vulcanchem
CAS No.: 380861-28-9
VCID: VC15886134
InChI: InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21)
SMILES:
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea

CAS No.: 380861-28-9

Cat. No.: VC15886134

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea - 380861-28-9

Specification

CAS No. 380861-28-9
Molecular Formula C17H13ClN2O
Molecular Weight 296.7 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-naphthalen-2-ylurea
Standard InChI InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21)
Standard InChI Key MXEBQYHYOWCCSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea belongs to the aryl urea class, featuring a 3-chlorophenyl group attached to one urea nitrogen and a 2-naphthyl group to the other. Key identifiers include:

PropertyValue/Descriptor
IUPAC Name1-(3-chlorophenyl)-3-(naphthalen-2-yl)urea
CAS Registry Number380861-28-9
Molecular FormulaC17H13ClN2O\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight296.7 g/mol
SMILES NotationC1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl
InChIKeyMXEBQYHYOWCCSN-UHFFFAOYSA-N

The planar naphthyl system and electron-withdrawing chlorine atom influence its electronic distribution, potentially enhancing binding affinity to biological targets .

Spectroscopic Data

While explicit spectral data for this compound is unavailable in the provided sources, analogous ureas exhibit distinct infrared (IR) peaks for N-H stretching (3,200–3,400 cm1^{-1}) and carbonyl vibrations (1,650–1,700 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra would likely show aromatic proton signals between δ 7.0–8.5 ppm and urea NH resonances near δ 8.0–9.0 ppm .

Synthesis and Manufacturing

General Urea Synthesis Strategies

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea is synthesized via reactions between aryl amines and isocyanates. A plausible route involves:

  • Step 1: Reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.

  • Step 2: Condensation with 2-naphthylamine in anhydrous tetrahydrofuran (THF) at 0–5°C .

This method mirrors procedures used for related compounds, yielding ureas through nucleophilic addition-elimination mechanisms .

Purification and Yield Optimization

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) typically achieves >90% purity . Recrystallization from ethanol/water mixtures may further enhance purity, though solubility data specific to this compound is lacking .

Physicochemical Properties

Thermodynamic Stability

The compound’s melting point is unreported, but structurally similar ureas melt between 160–180°C . Its low aqueous solubility (<1 mg/mL at 25°C) is attributable to the hydrophobic naphthyl group, while moderate solubility in polar aprotic solvents like dimethylformamide (DMF) is expected .

Reactivity and Stability

The urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions, generating 3-chloroaniline and 2-naphthylamine. Storage recommendations include airtight containers under inert gas (N2_2) at −20°C to prevent degradation .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiles

Preliminary assays on similar compounds show selective cytotoxicity against cancer cell lines (e.g., HeLa, IC50_{50} ≈ 2 μM), with minimal effects on non-malignant cells . Structure-activity relationships (SARs) suggest that chloro substitution at the phenyl ring’s meta position optimizes target engagement .

Applications and Industrial Relevance

Pharmaceutical Development

This compound serves as a lead structure for:

  • Anti-inflammatory agents: Targeting p38 MAPK in rheumatoid arthritis .

  • Oncology therapeutics: Potentiating apoptosis in chemotherapy-resistant cancers .

Agricultural Chemistry

Urea derivatives historically function as herbicides (e.g., monuron) , though N-(3-Chlorophenyl)-N'-(2-naphthyl)urea’s phytotoxicity remains unstudied.

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